

Synthesis of 7-Chloroindolin-2-one: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 7-Chloroindolin-2-one

Cat. No.: B1230620

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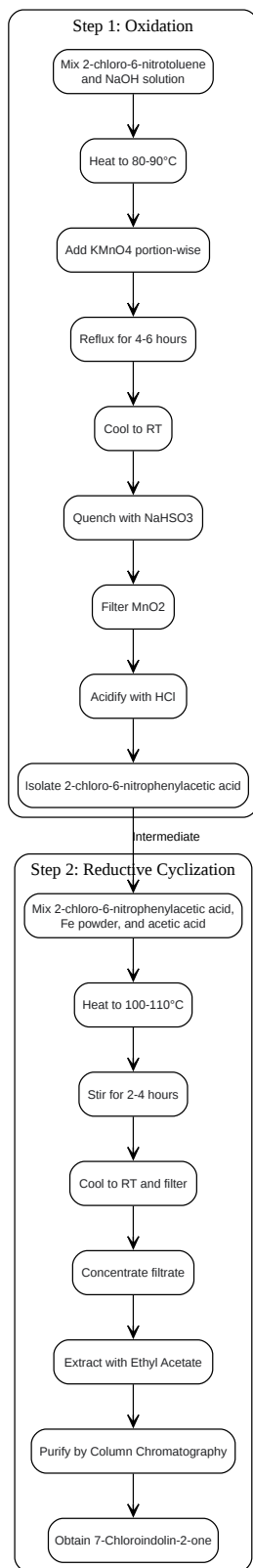
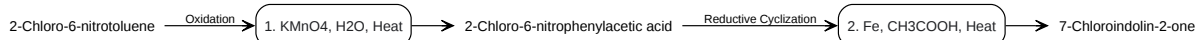
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This application note provides a comprehensive, step-by-step protocol for the synthesis of **7-Chloroindolin-2-one**, a valuable building block for the development of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Abstract

7-Chloroindolin-2-one, also known as 7-chlorooxindole, is a key intermediate in the synthesis of a variety of biologically active compounds. This document outlines a reliable and reproducible two-step method for the preparation of **7-Chloroindolin-2-one**, starting from the readily available 2-chloro-6-nitrotoluene. The synthesis involves an initial oxidation of the methyl group to a carboxylic acid, followed by a reductive cyclization to yield the target indolin-2-one. This protocol provides detailed experimental procedures, characterization data, and a visual workflow to ensure successful execution in a laboratory setting.

Reaction Scheme



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